molecular formula C21H17NO3 B12566518 Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester CAS No. 479354-16-0

Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester

Cat. No.: B12566518
CAS No.: 479354-16-0
M. Wt: 331.4 g/mol
InChI Key: BDOOSMZLTGIRQT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester is an organic compound with a complex structure. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes a benzoic acid moiety, a methoxy group, and a phenylimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester typically involves the esterification of 4-methoxybenzoic acid with 2-[(phenylimino)methyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-methoxy-, phenyl ester
  • Benzoic acid, 4-methyl-, phenyl ester
  • Benzoic acid, 4-[phenyl(phenylimino)methoxy]-, methyl ester

Uniqueness

Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

479354-16-0

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

[2-(phenyliminomethyl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H17NO3/c1-24-19-13-11-16(12-14-19)21(23)25-20-10-6-5-7-17(20)15-22-18-8-3-2-4-9-18/h2-15H,1H3

InChI Key

BDOOSMZLTGIRQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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